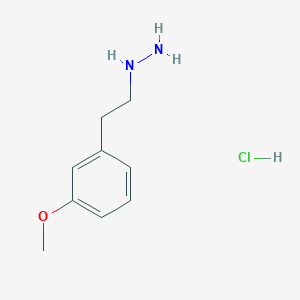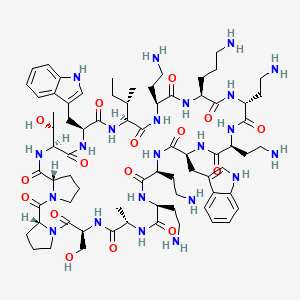
Murepavadin
Descripción general
Descripción
Murepavadin: POL7080 , pertenece a una clase de antibióticos peptidomiméticos. Fue diseñado específicamente para atacar a Pseudomonas aeruginosa, una bacteria Gram-negativa notoria conocida por su resistencia a múltiples antibióticos . A diferencia de los antibióticos tradicionales, this compound tiene un mecanismo de acción novedoso que no implica la lisis celular.
Aplicaciones Científicas De Investigación
Uso Clínico: Muestra una eficacia excepcional en modelos de sepsis, infecciones pulmonares e infecciones del muslo.
Neumonía Adquirida en el Hospital: Murepavadin se está investigando para tratar la neumonía bacteriana adquirida en el hospital.
Neumonía Asociada al Ventilador: También es prometedor para la neumonía bacteriana asociada al ventilador causada por Pseudomonas aeruginosa.
Mecanismo De Acción
Murepavadin se dirige selectivamente a LptD, interrumpiendo la integridad de la membrana externa. Al inhibir LptD, interfiere con los procesos esenciales en Pseudomonas aeruginosa, lo que finalmente lleva a la muerte bacteriana.
Análisis Bioquímico
Biochemical Properties
Murepavadin blocks the activity of the LptD protein in Pseudomonas aeruginosa, causing outer membrane alterations . This interaction with the LptD protein is crucial for its antimicrobial activity.
Cellular Effects
This compound has been found to induce Ca 2+ mobilization, degranulation, and chemokine IL-8 and CCL3 production in a human mast cell line (LAD2 cells) endogenously expressing MRGPRX2 . These effects highlight the influence of this compound on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves enhancing bacterial respiration activity and subsequent membrane potential, which promotes intracellular uptake of aminoglycoside antibiotics . This unique mechanism of action contributes to its bactericidal efficacy.
Temporal Effects in Laboratory Settings
Current studies have shown that this compound has strong antimicrobial activity .
Dosage Effects in Animal Models
Preliminary findings suggest that the this compound-amikacin combination displays a synergistic bactericidal effect in a murine pneumonia model .
Metabolic Pathways
Its primary known interaction is with the LptD protein, which is involved in lipopolysaccharide transport .
Transport and Distribution
Its known interaction with the LptD protein suggests it may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. Given its interaction with the LptD protein, it is likely that this compound localizes to the outer membrane of Pseudomonas aeruginosa .
Métodos De Preparación
Rutas Sintéticas:: Murepavadin es un peptidomimético cíclico de beta horquilla sintético. Su estructura se basa en el péptido antimicrobiano catiónico protegrina I (PG-1). Los investigadores modificaron y optimizaron PG-1 para crear this compound, con el objetivo de mejorar la eficacia y reducir la toxicidad .
Condiciones de Reacción:: Las rutas sintéticas específicas y las condiciones detalladas de la reacción para this compound son información propietaria. Se sintetiza a través de una serie de transformaciones químicas para lograr su estructura única.
Producción Industrial:: This compound se encuentra actualmente en desarrollo clínico, y sus métodos de producción a escala industrial se están refinando para su uso futuro .
Análisis De Reacciones Químicas
Tipos de Reacciones:: Murepavadin no interrumpe las membranas bacterianas mediante la formación de poros como muchos otros péptidos antimicrobianos. En cambio, se dirige a la proteína de la membrana externa LptD, un componente crítico de la envoltura celular de Pseudomonas aeruginosa. Este mecanismo no lítico distingue a this compound de los antibióticos tradicionales .
Reactivos y Condiciones Comunes:: Los reactivos específicos y las condiciones utilizadas en la síntesis de this compound siguen siendo confidenciales. Los investigadores lo han diseñado cuidadosamente para minimizar la hemólisis y mejorar la selectividad frente a las especies de Pseudomonas.
Productos Principales:: El producto principal de this compound es su interacción con LptD, lo que interrumpe la membrana externa y afecta la supervivencia bacteriana.
Comparación Con Compuestos Similares
Si bien Murepavadin es único en su mecanismo no lítico, otros antibióticos como la polimixina B y la colistina también actúan sobre la membrana externa. La especificidad y la eficacia de this compound lo diferencian de estas opciones tradicionales .
Propiedades
IUPAC Name |
(3R,9S,12S,15S,18S,21S,24S,27R,30S,33S,36S,39S,42S,45S)-15,18,24,27,33-pentakis(2-aminoethyl)-30-(3-aminopropyl)-36-[(2S)-butan-2-yl]-42-[(1R)-1-hydroxyethyl]-9-(hydroxymethyl)-21,39-bis(1H-indol-3-ylmethyl)-12-methyl-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontane-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H112N22O16/c1-5-38(2)58-70(108)88-52(24-30-79)65(103)83-47(17-10-25-74)62(100)85-49(21-27-76)63(101)86-51(23-29-78)66(104)89-53(33-41-35-80-45-15-8-6-13-43(41)45)67(105)87-50(22-28-77)64(102)84-48(20-26-75)61(99)82-39(3)60(98)91-55(37-96)72(110)95-32-12-19-57(95)73(111)94-31-11-18-56(94)69(107)93-59(40(4)97)71(109)90-54(68(106)92-58)34-42-36-81-46-16-9-7-14-44(42)46/h6-9,13-16,35-36,38-40,47-59,80-81,96-97H,5,10-12,17-34,37,74-79H2,1-4H3,(H,82,99)(H,83,103)(H,84,102)(H,85,100)(H,86,101)(H,87,105)(H,88,108)(H,89,104)(H,90,109)(H,91,98)(H,92,106)(H,93,107)/t38-,39-,40+,47-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57+,58-,59-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDRXGOBXZLKHZ-NZUANIILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CC4=CNC5=CC=CC=C54)C(C)O)CO)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCN)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CNC5=CC=CC=C54)[C@@H](C)O)CO)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCN)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H112N22O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1553.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944252-63-5 | |
| Record name | Murepavadin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944252635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Murepavadin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14777 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 944252-63-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MUREPAVADIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D02GRY87Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Murepavadin and what makes it a promising antibiotic candidate?
A1: this compound, formerly known as POL7080, is a peptidomimetic antibiotic that specifically targets Pseudomonas aeruginosa. It represents a novel class of outer membrane protein-targeting antibiotics (OMPTA). [, , ] Unlike traditional antibiotics that often target intracellular processes, this compound exerts its bactericidal activity by disrupting the outer membrane of P. aeruginosa, a mechanism that is less prone to developing resistance. [, ]
Q2: How does this compound interact with its target and what are the downstream effects of this interaction?
A2: this compound specifically binds to Lipopolysaccharide transport protein D (LptD), an essential component of the lipopolysaccharide (LPS) transport machinery in the outer membrane of P. aeruginosa. [, , , ] This binding disrupts the transport of LPS to the outer leaflet of the outer membrane, impairing its integrity. [, , ] This disruption ultimately leads to bacterial cell death. [, , ]
Q3: Does the interaction of this compound with LptD have any other effects besides disrupting LPS transport?
A3: Yes, this compound's interaction with LptD has been shown to induce an envelope stress response in P. aeruginosa. [] This response involves the upregulation of the antisigma factor MucA and the sigma E factor gene algU, along with the alginate synthesis gene algD. [] This suggests the bacteria attempt to counteract the outer membrane disruption caused by this compound.
Q4: Can you explain how this compound enhances the activity of other antibiotics?
A4: this compound's disruption of the outer membrane increases its permeability. [, ] This allows for increased influx of other antibiotics, such as β-lactams and aminoglycosides, thereby enhancing their bactericidal effects. [, ]
Q5: What is known about the stability of this compound?
A6: While specific degradation pathways aren't detailed, research indicates this compound demonstrates stability in various biologically relevant environments. One study mentions that this compound's structure, being a lipidated host defense peptide mimetic, grants it high stability compared to natural host defense peptides. [] This characteristic is crucial for its potential as a therapeutic agent.
Q6: What is the pharmacokinetic profile of this compound?
A7: Studies in healthy subjects demonstrate that this compound exhibits dose-proportional and linear pharmacokinetics after intravenous administration. [] The elimination of this compound is affected by renal function, necessitating dose adjustments in patients with renal impairment. [] Further research has explored the pharmacokinetics of this compound in mouse models of lung infection, demonstrating its ability to reach the epithelial lining fluid (ELF). []
Q7: What is the pharmacodynamic profile of this compound?
A8: Pharmacodynamic studies in neutropenic mouse models reveal that the area under the concentration-time curve for the unbound fraction of this compound (fAUC) to MIC ratio correlates best with efficacy. [] This emphasizes the importance of unbound drug concentrations for its activity.
Q8: What is the in vitro and in vivo efficacy of this compound against P. aeruginosa?
A9: this compound exhibits potent in vitro activity against a broad range of P. aeruginosa isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. [, , , , ] It also shows efficacy in preclinical animal models of P. aeruginosa infection, including pneumonia. [, , , ] Notably, this compound demonstrates promising activity against P. aeruginosa biofilms, a significant challenge in chronic infections, in both open and closed systems. []
Q9: What are the known mechanisms of resistance to this compound?
A10: Although this compound is less susceptible to conventional resistance mechanisms, studies have identified mutations in genes involved in LPS biosynthesis (lpxL1, lpxL2, lpxT), transport (bamA, lptD, msbA), and two-component systems (pmrB, cbrA) that can lead to decreased susceptibility. [, ] Notably, these mutations often result in a relatively small decrease in susceptibility compared to other antibiotics. [, ]
Q10: Is there any cross-resistance between this compound and other antibiotics?
A11: While this compound maintains activity against many colistin-resistant strains, some studies suggest a potential for cross-resistance. Specific amino acid substitutions in histidine kinase PmrB were found to reduce susceptibility to this compound, colistin, and tobramycin. [] This highlights the need for careful surveillance and further research into potential cross-resistance as this compound progresses through clinical development.
Q11: What is the safety profile of this compound?
A12: While initial studies in healthy subjects indicated that this compound was well-tolerated, later phase III clinical trials unfortunately revealed toxicity concerns. [, , ] The specifics of this toxicity are not detailed in these papers but highlight the importance of continued investigation into its safety profile.
Q12: What drug delivery strategies are being explored for this compound?
A13: Given its potential for treating respiratory infections, inhalation is being investigated as a delivery route for this compound. This is particularly relevant for cystic fibrosis patients where direct delivery to the lungs could improve efficacy and potentially reduce systemic side effects. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(4-fluorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}azepane](/img/structure/B1661652.png)
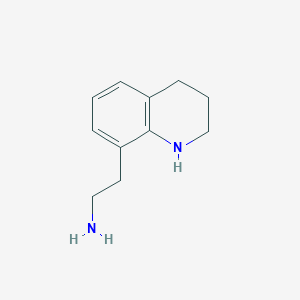
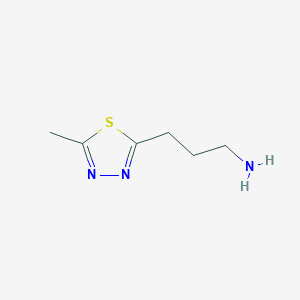
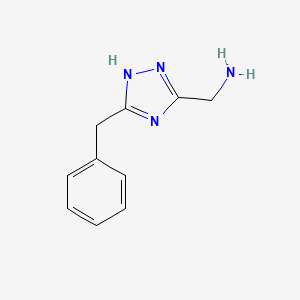
![Naphthalene, 1-[(6-bromohexyl)oxy]-](/img/structure/B1661658.png)
![Imidazo[2,1-b]thiazole-3-methanamine](/img/structure/B1661659.png)

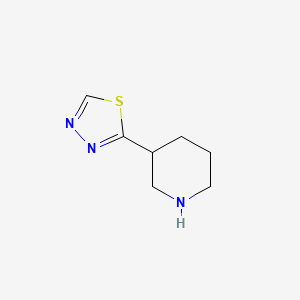
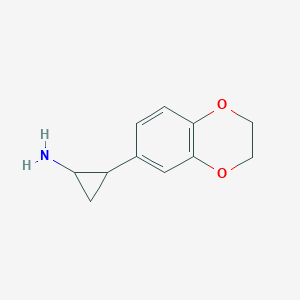
![1-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1661666.png)
![N-[(4-methoxyphenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B1661667.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]ethanesulfonyl chloride](/img/structure/B1661671.png)
